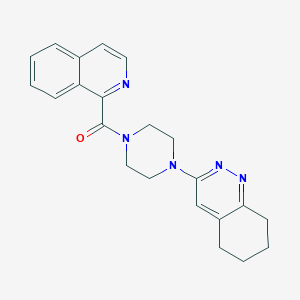![molecular formula C21H23N5O2S B2550702 2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamid CAS No. 921537-41-9](/img/structure/B2550702.png)
2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate, einschließlich der hier in Frage stehenden Verbindung, wurden auf ihr antimikrobielles Potenzial untersucht. Forscher haben ihre Wirksamkeit gegen Bakterien, Pilze und andere Krankheitserreger untersucht. Das Vorhandensein des Thiazolrings trägt zu ihrer Bioaktivität bei und macht sie zu vielversprechenden Kandidaten für neuartige antimikrobielle Mittel .
Antifungale Eigenschaften
Thiazole haben eine antifungale Aktivität gezeigt. Verbindungen, die das Thiazolgerüst enthalten, können das Pilzwachstum hemmen und als wirksame Behandlungen gegen Pilzinfektionen dienen. Weitere Studien sind erforderlich, um die spezifischen Mechanismen zu untersuchen und ihre Wirksamkeit zu optimieren .
Antivire Anwendungen
Thiazolderivate wurden auf ihre antiviralen Eigenschaften untersucht. Obwohl weitere Forschung erforderlich ist, zeigen diese Verbindungen Potenzial bei der Bekämpfung von Virusinfektionen. Ihre Wirkungsweise und Selektivität gegenüber bestimmten Viren warrant weitere Untersuchungen .
Entzündungshemmende und analgetische Wirkungen
Das Vorhandensein des Thiazolidinonrings in bestimmten Thiazolderivaten trägt zu entzündungshemmender und analgetischer Aktivität bei. Diese Verbindungen können Schmerzen und Entzündungen lindern und sind daher relevant für die pharmazeutische Entwicklung .
Antitumor- und zytotoxische Aktivität
Thiazole wurden auf ihre Auswirkungen auf Tumorzellen untersucht. So zeigten beispielsweise [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazide starke zytotoxische Wirkungen gegen Prostatakrebszellen. Eine weitere Erforschung ihres Antitumorpotenzials ist unerlässlich .
Weitere potenzielle Anwendungen
Neben den genannten Bereichen sind Thiazole relevant in der Wirkstoffforschung, chemischen Synthese und Materialwissenschaft. Ihre vielfältigen biologischen Aktivitäten machen sie zu faszinierenden Themen für laufende Forschungsarbeiten .
Wirkmechanismus
Target of action
Triazole compounds, including “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide”, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of action
The mode of action of triazoles generally involves the formation of a C-N bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen to oxygen of the C=O bond .
Biochemical pathways
Triazoles can affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors. They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects .
Pharmacokinetics
The ADME properties of triazoles can vary widely depending on their specific structures. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for various triazole derivatives .
Result of action
The molecular and cellular effects of triazoles can also be quite diverse due to their wide range of targets and modes of action. For example, some triazole derivatives have been found to have cytotoxic activities against tumor cell lines .
Eigenschaften
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-28-18-9-7-17(8-10-18)25-13-14-26-20(25)23-24-21(26)29-15-19(27)22-12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBIPJGJOYBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2550619.png)
![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)





![1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2550631.png)


![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2550638.png)
![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2550641.png)
![3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one](/img/structure/B2550642.png)
